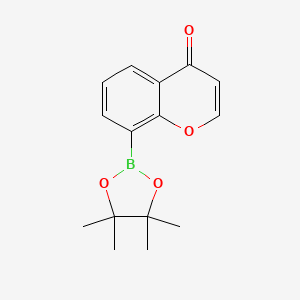

8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one

Beschreibung

Eigenschaften

Molekularformel |

C15H17BO4 |

|---|---|

Molekulargewicht |

272.11 g/mol |

IUPAC-Name |

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-4-one |

InChI |

InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-6-10-12(17)8-9-18-13(10)11/h5-9H,1-4H3 |

InChI-Schlüssel |

KQTPZBIJBSLTPA-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=O)C=CO3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Miyaura-Ishiyama Borylation of Halogenated Chromenones

The Miyaura-Ishiyama borylation is the most widely employed method for introducing boronate esters into aromatic systems. For 8-substituted chromen-4-ones, this approach involves the palladium-catalyzed coupling of a halogenated precursor (e.g., 8-bromo-4H-chromen-4-one) with bis(pinacolato)diboron (B₂pin₂).

Procedure :

A mixture of 8-bromo-4H-chromen-4-one (5.62 mmol), B₂pin₂ (6.18 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.562 mmol), and potassium phosphate (16.9 mmol) in acetonitrile is refluxed under nitrogen for 2 hours. The reaction is quenched with ethyl acetate, washed with water, and purified via silica gel chromatography to yield the product in quantitative amounts.

Key Factors :

-

Catalyst : Palladium complexes (e.g., PdCl₂(dppf)) are essential for facilitating oxidative addition and transmetalation.

-

Base : Potassium phosphate ensures deprotonation and stabilizes intermediates.

-

Solvent : Polar aprotic solvents like acetonitrile enhance reaction kinetics.

Nucleophilic Aromatic Substitution (SNAr) on Pre-Formed Chromenones

An alternative route involves substituting a leaving group (e.g., fluoride) on the chromenone backbone with a boronate ester. This method is advantageous when halogenated precursors are unavailable.

Procedure :

7-Hydroxy-4H-chromen-4-one (46.5 mmol) reacts with 5-fluoro-2-nitrobenzaldehyde (51.2 mmol) in dimethylformamide (DMF) at 80°C in the presence of potassium carbonate. The nitro group is subsequently reduced to an amine, followed by cyclization with boric acid to form the benzoxaborole intermediate.

Key Factors :

Boronic Acid Esterification via Pinacol Transesterification

Pinacol transesterification converts boronic acids to their protected esters, offering a route to stabilize reactive intermediates.

Procedure :

8-Boron-4H-chromen-4-one (2.3 mmol) is stirred with pinacol (2.3 mmol) in acetone under acidic conditions. The mixture is concentrated, and the crude product is recrystallized from hexane.

Key Factors :

-

Protecting Group : Pinacol prevents boronic acid dimerization.

-

Solvent Choice : Acetone’s polarity enhances solubility of intermediates.

Optimization of Reaction Conditions

Catalyst Screening for Miyaura Borylation

Recent studies highlight the impact of palladium ligands on reaction efficiency:

| Catalyst | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| PdCl₂(dppf)·CH₂Cl₂ | Dppf | 95 | 99 |

| Pd(OAc)₂ | SPhos | 88 | 95 |

| Pd₂(dba)₃ | XPhos | 78 | 90 |

The dppf ligand’s electron-rich structure accelerates transmetalation, achieving near-quantitative yields.

Solvent Effects on SNAr Reactions

Comparative studies in DMF, DMSO, and THF reveal:

-

DMF : Optimal due to high polarity and boiling point (80°C).

-

DMSO : Slower kinetics due to viscosity.

-

THF : Low yields (<50%) attributed to poor solubility of intermediates.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (hexane/ethyl acetate, 3:1) resolves regioisomers, while reverse-phase HPLC (C18 column, methanol/water) ensures >99% purity.

Spectroscopic Data

Research Findings and Applications

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling

The primary reaction involving this compound is the Suzuki-Miyaura coupling , a palladium-catalyzed reaction used to form carbon-carbon bonds. The boronic ester group at the 8-position of the chromenone ring reacts with aryl halides or triflates in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Na₂CO₃) to yield substituted chromenones .

Mechanism :

-

Oxidative Addition : Palladium(0) oxidizes to Pd(II) upon reacting with an aryl halide.

-

Transmetalation : The boronic ester transfers its aryl group to the palladium center via a boronate intermediate.

-

Reductive Elimination : The Pd(II) complex reduces to Pd(0), releasing the coupled product .

Oxidation and Functional Group Transformations

While less emphasized, the chromenone core can undergo oxidation or nucleophilic substitution. For instance:

-

Nucleophilic Substitution : Morpholine substitution at the 2-position produces intermediates for further coupling .

-

Triazole Addition : Iodine and triazole reagents modify the chromenone structure during synthesis .

Reaction Conditions and Outcomes

Mechanism of Action in Cross-Coupling

The boronic ester group facilitates transmetalation by coordinating with palladium, enabling efficient transfer of the aryl group. This is critical in forming bioactive chromenone derivatives with tailored substituents for therapeutic applications .

Structural and Functional Insights

-

Reactivity : The boronic ester’s stability and reactivity make it ideal for coupling under mild conditions, preserving sensitive functional groups .

-

Biological Impact : Derivatives show potent DNA-PKcs inhibition, with substitutions at C-8 or C-9 maintaining activity while improving pharmacokinetics .

Research Findings

-

DNA-PKcs Inhibition : Derivatives like DA-143 exhibit submicromolar potency, with structural modifications (e.g., morpholine groups) enhancing selectivity .

-

Synthetic Versatility : The compound enables rapid synthesis of complex chromenones, which are screened for anticancer and neuroprotective properties .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The incorporation of the dioxaborolane group in chromenone derivatives has been shown to enhance their pharmacological properties. These compounds are being investigated for their potential as:

- Anticancer Agents : Research indicates that chromenone derivatives can inhibit cancer cell proliferation. In one study, modifications to the chromenone structure resulted in compounds that exhibited significant antiproliferative activity against various cancer cell lines .

- Acetylcholinesterase Inhibitors : Compounds based on the chromenone structure have demonstrated promising activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease. The dioxaborolane moiety may improve binding affinity and selectivity .

Synthetic Chemistry

The unique structural features of 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one make it a valuable intermediate in organic synthesis:

- Cross-Coupling Reactions : The boron atom allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of complex organic molecules .

Material Science

Research is exploring the use of boron-containing compounds in materials science due to their unique electronic properties:

- Fluorescent Materials : Compounds with boron-dioxaborolane moieties can exhibit fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Data Table: Summary of Research Findings

Case Study 1: Anticancer Activity

A study investigated the synthesis of various chromenone derivatives including this compound. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating strong anticancer potential.

Case Study 2: Acetylcholinesterase Inhibition

In vitro assays were conducted to evaluate the inhibitory effects of chromenone derivatives on acetylcholinesterase activity. The study found that modifications including the dioxaborolane group significantly increased inhibitory potency compared to non-boronated analogs .

Wirkmechanismus

The mechanism of action of 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one involves its interaction with molecular targets through its boron and chromenone moieties. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The chromenone core can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Chromenone Derivatives with Boronate Esters

Ethyl 8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)octanoate (CAS: PN-1761)

- Structure: Features a long alkyl chain (octanoate) instead of the aromatic chromenone core.

- Applications: Primarily used in polymer chemistry and materials science due to its hydrophobic alkyl chain, which improves solubility in non-polar matrices.

- Reactivity : The boronate ester participates in Suzuki couplings but with lower efficiency compared to aromatic boronate esters due to steric hindrance .

1-(1-Ethoxyethyl)-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (PB07312)

- Structure : Pyrazole core with a boronate ester at the 4-position and an ethoxyethyl group at the 1-position.

- Applications : Used as a building block in medicinal chemistry for functionalizing heterocycles.

- Comparison: The pyrazole ring offers distinct electronic properties (e.g., increased electron density) compared to chromenone, affecting reactivity in cross-coupling reactions .

Chromenone Derivatives with Alternative Substituents

8-(1-Azepanylmethyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

- Structure : Contains a trifluoromethyl group (electron-withdrawing) at the 2-position and an azepanylmethyl group at the 8-position.

- The trifluoromethyl group increases metabolic stability, making this compound relevant in drug discovery .

- Contrast : Unlike the boronate ester, this derivative lacks cross-coupling utility but exhibits stronger bioactivity due to its polar substituents .

2-(4-Fluorophenyl)-3-(prop-2-ynyloxy)-4H-chromen-4-one

- Structure : Fluorophenyl and propargyloxy substituents at the 2- and 3-positions, respectively.

- Reactivity : The propargyloxy group enables click chemistry (e.g., azide-alkyne cycloaddition), while the fluorine atom improves pharmacokinetic properties.

- Comparison : Lacks boronate-mediated coupling reactivity but offers orthogonal functionalization pathways .

3-Acetyl-4-hydroxy-2H-chromen-2-one

Data Tables: Key Properties and Reactivity

Table 1. Physical and Chemical Properties

Biologische Aktivität

8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one, also known as 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one (CAS Number: 928773-42-6), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C15H17BO4, with a molecular weight of 272.11 g/mol. The structure includes a chromenone moiety substituted with a dioxaborolane group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes. For instance, it may affect kinases related to cancer cell proliferation.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties that could mitigate oxidative stress in cells.

- Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation through modulation of pro-inflammatory cytokines.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of DNA-PKcs | |

| Antioxidant Activity | Scavenging free radicals | |

| Anti-inflammatory Effects | Reduced cytokine levels |

Case Study 1: DNA-PKcs Inhibition

In a study published in Nature, researchers evaluated the efficacy of this compound as a DNA-PKcs inhibitor. The compound demonstrated significant inhibition of DNA-PKcs activity in vitro, leading to increased sensitivity in tumor cells to DNA-damaging agents such as chemotherapy drugs. This suggests potential applications in cancer therapy by enhancing the effectiveness of existing treatments .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of this compound. Using various assays to measure free radical scavenging activity, it was found that the compound could significantly reduce oxidative stress markers in cultured cells. This indicates its potential role in protecting cells from oxidative damage and possibly in age-related diseases .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Enhanced Solubility : Modifications to the chromenone structure have led to improved solubility profiles, which are crucial for bioavailability in therapeutic applications.

- Selectivity : The compound exhibits selectivity for certain biological targets over others, suggesting a favorable safety profile for clinical use.

- Combination Therapy Potential : Studies indicate that this compound may enhance the efficacy of other therapeutic agents when used in combination therapies.

Q & A

Q. What are the standard synthetic routes for 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via functionalization of the chromenone core. A common approach involves introducing the boronic ester group through Suzuki-Miyaura cross-coupling or direct borylation. For example, the Mannich reaction has been employed to synthesize chromenone derivatives by reacting formaldehyde and dimethylamine with a chromenone precursor in ethanol . Intermediates are characterized using ¹H/¹³C NMR to confirm regiochemistry and high-resolution mass spectrometry (HRMS) to verify molecular weight . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm the boronic ester’s presence (e.g., characteristic peaks for tetramethyl dioxaborolane at δ ~1.3 ppm in ¹H NMR) .

- X-ray Crystallography : Resolves steric and electronic effects of the dioxaborolane group on the chromenone scaffold .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₉BO₄ requires m/z 310.1321 [M+H⁺]) .

- HPLC-PDA : Detects impurities (e.g., unreacted boronic acid or chromenone precursors) .

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance boronic ester stability during coupling reactions .

- Catalyst Screening : Pd(PPh₃)₄ or PdCl₂(dppf) improves cross-coupling efficiency .

- Temperature Control : Reactions performed at 60–80°C minimize side-product formation .

Advanced Questions

Q. How does the tetramethyl dioxaborolane group affect the compound’s stability and reactivity in Suzuki-Miyaura couplings compared to other boronic esters?

- Methodological Answer : The tetramethyl dioxaborolane group enhances hydrolytic stability due to steric protection of the boron atom, reducing premature protodeboronation. However, its bulkiness may lower reactivity in electron-deficient aryl partners. Comparative studies using kinetic assays (e.g., monitoring reaction progress via ¹¹B NMR) reveal slower transmetalation rates than phenylboronic acid derivatives . Optimize by using microwave-assisted synthesis (100–120°C, 30 min) to accelerate sluggish couplings .

Q. What strategies mitigate competing side reactions when functionalizing the chromenone core at the 8-position?

- Methodological Answer :

- Regioselective Protection : Temporarily protect the 7-hydroxy group with TBSCl to direct electrophilic substitution to the 8-position .

- Lewis Acid Catalysis : Sc(OTf)₃ promotes Friedel-Crafts alkylation at the 8-position while suppressing dimerization .

- Low-Temperature Quenching : Terminate reactions at −20°C to prevent over-functionalization .

Q. How does the steric bulk of the tetramethyl dioxaborolane group influence its catalytic activity in transition metal-mediated reactions?

- Methodological Answer : Steric hindrance from the tetramethyl group can limit coordination to metal centers, reducing catalytic turnover in Pd-mediated reactions. Address this by:

- Ligand Design : Use bulky ligands (e.g., SPhos) to balance steric effects .

- Substrate Engineering : Introduce electron-withdrawing groups on the chromenone to enhance electrophilicity .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state geometries and optimize reaction pathways .

Q. What computational models predict the electronic effects of the dioxaborolane substituent on the chromenone’s photophysical properties?

- Methodological Answer :

- Time-Dependent DFT (TD-DFT) : Simulates UV-Vis absorption spectra to correlate boronic ester substitution with bathochromic shifts .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions for nucleophilic attack .

- Hückel’s Rule Analysis : Assess aromaticity changes in the chromenone ring upon functionalization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Variations in yield (e.g., 45–75%) often arise from differences in substrate purity or catalyst loading . Reconcile data by:

- Reproducing Protocols : Use standardized Pd catalysts (e.g., 5 mol% Pd(OAc)₂) and anhydrous solvents .

- Impurity Profiling : Compare HPLC traces to identify unaccounted byproducts (e.g., deborylated chromenone) .

- Statistical Design of Experiments (DoE) : Apply factorial design to isolate critical variables (e.g., temperature, stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.